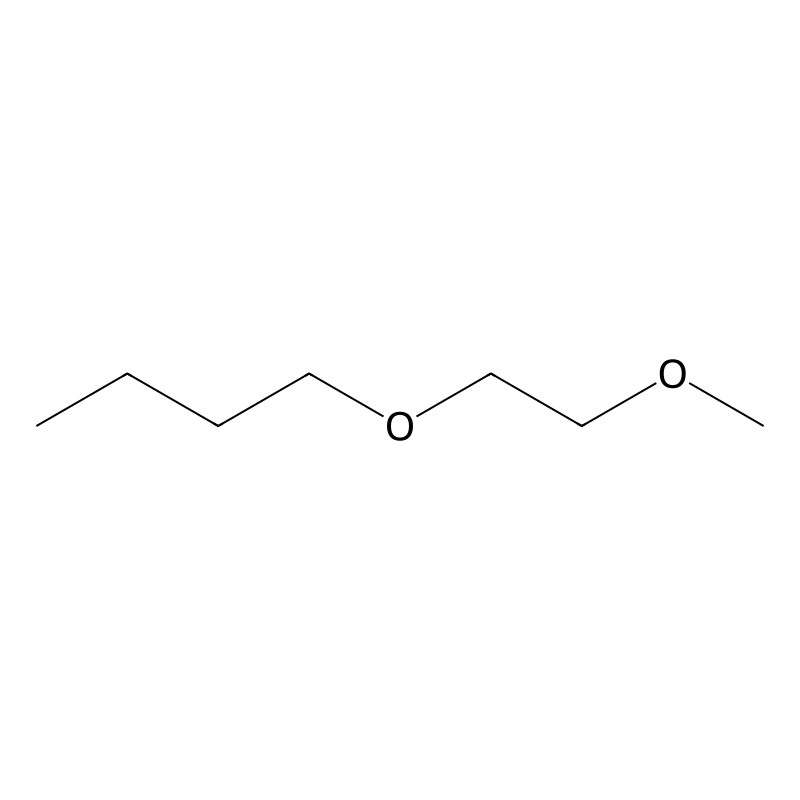

Butyl 2-methoxyethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Butyl 2-methoxyethyl ether, with the chemical formula C7H16O2 and a molecular weight of approximately 132.20 g/mol, is an organic compound classified as an ether. It is also known by various synonyms, including 1-(2-methoxyethoxy)butane and butane, 1-(2-methoxyethoxy)-. This compound is characterized by its clear liquid form, low density, and moderate solubility in water. Its Chemical Abstracts Service (CAS) number is 13343-98-1, and it has a European Community (EC) number of 236-392-7 .

- Dehydration: Under acidic conditions, ethers can dehydrate to form alkenes.

- Cleavage: Ethers can be cleaved by strong acids (such as hydrogen halides) to yield alcohols and alkyl halides.

- Oxidation: Ethers can be oxidized to form aldehydes or ketones depending on the structure of the ether.

These reactions are significant for synthetic applications and can be utilized in various organic chemistry processes .

Butyl 2-methoxyethyl ether can be synthesized through several methods:

- Etherification Reaction: This involves the reaction of butanol with 2-methoxyethyl alcohol in the presence of an acid catalyst.

- Alkylation: Using alkyl halides and alcohols under basic conditions can also yield this ether.

- Transetherification: This method involves exchanging the alkyl groups of two different ethers.

These methods allow for the production of butyl 2-methoxyethyl ether with varying degrees of purity and yield depending on the conditions employed .

Butyl 2-methoxyethyl ether finds utility in various fields:

- Solvent: It is commonly used as a solvent in organic synthesis due to its favorable solubility properties.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals.

- Extraction Agent: Its properties make it suitable for use in extraction processes within pharmaceuticals and analytical chemistry.

The versatility of butyl 2-methoxyethyl ether enhances its importance in both industrial and laboratory settings .

Several compounds share structural similarities with butyl 2-methoxyethyl ether. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl tert-butyl ether | C5H12O | Used primarily as a fuel additive; volatile |

| Ethyl methyl ether | C6H14O | Commonly used solvent; lower boiling point |

| Butyl methyl ether | C5H12O | Solvent properties; less dense than water |

| Propylene glycol methyl ether | C5H12O3 | Used in cosmetic formulations; hygroscopic |

Uniqueness of Butyl 2-Methoxyethyl Ether:

Butyl 2-methoxyethyl ether stands out due to its balance between volatility and solubility, making it particularly useful in extraction processes without being overly flammable or toxic compared to some other ethers. Its unique structure allows for specific reactivity patterns that can be advantageous in synthetic organic chemistry applications .